4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
Overview
Description
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group and a pyridinyl-phenyl moiety, which includes a dimethylamino and trifluoromethyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridinyl-Phenyl Intermediate: This step involves the reaction of 4-chloroaniline with 2,6-dimethyl-4-trifluoromethylpyridine under specific conditions to form the pyridinyl-phenyl intermediate.
Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[4-(4-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
- 4-Chloro-N-[4-(6-dimethylamino-4-methyl-pyridin-2-yl)-phenyl]-benzamide
Uniqueness
4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-5-9-17(10-6-13)26-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWEWANTZYSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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